molecular formula C19H26N4O2 B7591066 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide

2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide

Cat. No. B7591066
M. Wt: 342.4 g/mol
InChI Key: QUQCQTJTINLRSA-UHFFFAOYSA-N
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Description

2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide, also known as CPI-0610, is a small molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-0610 has shown potential as a therapeutic agent for various diseases, including cancer and sickle cell disease.

Mechanism of Action

2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide binds to the bromodomains of BET proteins and inhibits their function as epigenetic readers. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. In sickle cell disease, 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide increases fetal hemoglobin levels by inhibiting the expression of BCL11A, a transcription factor that represses fetal hemoglobin expression.
Biochemical and Physiological Effects:
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In sickle cell disease patients, 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been shown to increase fetal hemoglobin levels and improve the symptoms of the disease. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also shown good pharmacokinetic properties and can be administered orally. However, one limitation of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide is its relatively low potency compared to other BET inhibitors. This may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for the research and development of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. Another direction is the development of more potent BET inhibitors that can be used in combination with 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide to enhance its efficacy. Additionally, further studies are needed to investigate the potential of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide as a therapeutic agent for other diseases, such as inflammatory disorders and neurological disorders.

Synthesis Methods

The synthesis of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide involves several steps, including the reaction of 6-bromoindole with 1-propylamine to form 1-propylindole, followed by the reaction of 1-propylindole with 2,2-dimethylpyrrolidine-1,2-dicarboxylic acid anhydride to form 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. The synthesis method has been optimized to improve the yield and purity of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide.

Scientific Research Applications

2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been extensively studied for its potential as a therapeutic agent for cancer and sickle cell disease. BET proteins play a crucial role in regulating the expression of oncogenes, and BET inhibitors such as 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide have been shown to inhibit the growth of various cancer cells in vitro and in vivo. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also been shown to increase fetal hemoglobin levels in sickle cell disease patients, which can improve the symptoms of the disease.

properties

IUPAC Name

2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-4-10-22-12-9-14-7-8-15(13-17(14)22)20-19(25)23-11-5-6-16(23)18(24)21(2)3/h7-9,12-13,16H,4-6,10-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQCQTJTINLRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCCC3C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide

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